Cinobufagin

描述

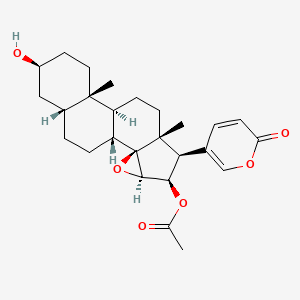

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCULJPGYOQQXTK-OLRINKBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026953 | |

| Record name | Cinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-37-1 | |

| Record name | Cinobufagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinobufagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinobufagin venom toad | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOBUFAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Context and Significance of Cinobufagin

Historical and Contemporary Academic Interest in Cinobufagin

Historically, toad venom, the source of this compound, has been documented in traditional Chinese medicine for over a thousand years, noted for properties including cardiotonic, anti-inflammatory, and analgesic effects. nih.govplos.org this compound itself was first isolated in 1932. nih.gov This long history of use has fueled contemporary academic interest, leading to numerous studies aimed at understanding its molecular mechanisms and validating its traditional applications through modern scientific methods. nih.gov

Contemporary research on this compound is extensive, with a particular focus on its potential in cancer treatment. nih.govmdpi.comresearchgate.net Researchers are actively investigating its effects on various cancer cell lines and in animal models. mdpi.comfrontiersin.orgfrontiersin.org Beyond oncology, academic interest also extends to its immunomodulatory, antiviral, antifibrotic, and analgesic properties. nih.govmdpi.comfrontiersin.org The compound's ability to interact with key cellular pathways, such as the Na+/K+-ATPase pump, is a central theme in understanding its pharmacological actions. mdpi.comnih.gov

Broad Spectrum of Pharmacological Research Areas

This compound is being investigated across a broad spectrum of pharmacological areas, reflecting its diverse biological activities. The most prominent area of research is its potential as an anticancer agent. nih.govmdpi.comresearchgate.net Studies explore its effects on various cancer types, including liver cancer, osteosarcoma, melanoma, colorectal cancer, lung cancer, gastric cancer, breast cancer, and cholangiocarcinoma. nih.govmdpi.comfrontiersin.orgnih.govamegroups.orgnih.gov

Beyond cancer, this compound research encompasses:

Immunomodulation: Studies have shown that this compound can modulate immune responses, including influencing cytokine production and activating caspase-1. plos.org It has also been shown to upregulate antimicrobial peptides. plos.org

Antiviral Activity: Research indicates potential antiviral effects, including activity against coronaviruses such as MERS-CoV and SARS-CoV-2. mdpi.com

Antifibrotic Effects: Investigations have explored its role in conditions like pulmonary fibrosis, demonstrating its ability to attenuate inflammation and inhibit fibroblast activation. frontiersin.org

Analgesic Properties: this compound has shown potential to increase pain thresholds, possibly through mechanisms involving opioid receptors. wikipedia.org

Cardiovascular Effects: Historically used as a cardiotonic, research continues to investigate its effects on cardiac function, including its influence on L-type Ca2+ channels in ventricular myocytes. wikipedia.orgnih.gov

Detailed research findings highlight this compound's impact on fundamental cellular processes. In cancer research, key findings include its ability to induce apoptosis, inhibit cell proliferation, migration, and invasion, and influence cell cycle arrest. mdpi.comresearchgate.netfrontiersin.orgnih.gov

Selected In Vitro Anticancer Research Findings for this compound

| Cancer Cell Line(s) | Observed Effects | Reference |

| Glioblastoma (U87MG-EGFR) | Inhibited proliferation, induced apoptosis, blocked EGFR signaling. frontiersin.org | frontiersin.org |

| Liver Cancer (Huh-7, HepG2) | Inhibited proliferation, induced G2/M phase arrest, induced apoptosis via p53 upregulation and Akt/ERK downregulation. nih.gov | nih.gov |

| Osteosarcoma (U2OS, MG63, SaOS-2) | Inhibited proliferation, induced G2/M arrest and apoptosis. nih.gov | nih.gov |

| Melanoma (OCM1) | Potent antitumor activity, induced G1 arrest and apoptosis. frontiersin.orgmedchemexpress.com | frontiersin.orgmedchemexpress.com |

| Colorectal Cancer (HCT116, RKO, SW480) | Inhibited proliferation, migration, invasion; promoted apoptosis; suppressed STAT3 phosphorylation. nih.gov | nih.gov |

| Non-Small Cell Lung Cancer (A549, H1299) | Reduced cell viability, induced apoptosis, inhibited proliferation, migration, invasion; blocked STAT3 signaling. mdpi.comjcancer.orgoncotarget.comrsc.org | mdpi.comjcancer.orgoncotarget.comrsc.org |

| Cholangiocarcinoma (QBC939, RBE) | Suppressed proliferation, induced apoptosis, inactivated Notch signaling pathways. amegroups.orgnih.gov | amegroups.orgnih.gov |

| Oral Squamous Cell Carcinoma (CAL-27) | Downregulated ANO1 expression, inhibited proliferation and migration, induced caspase-3 activation. mdpi.com | mdpi.com |

| Gastric Cancer (SGC-7901) | Inhibited proliferation, induced caspase-mediated apoptosis. nih.gov | nih.gov |

| Breast Cancer (MCF-7) | Inhibited growth in a time- and dose-dependent manner. nih.gov | nih.gov |

Mechanistic studies have identified various pathways influenced by this compound. These include the inhibition of the GSK-3β/NF-κB pathway in osteosarcoma cells, suppression of the IL-6-OPN-STAT3 pathway, and activation of the ROS/JNK/p-38 axis. nih.gov In glioblastoma and other EGFR-expressing cancers, this compound has been shown to block EGFR phosphorylation and its downstream signaling, leading to apoptosis. frontiersin.org It can also affect the STAT3 and Notch pathways to suppress tumor cell growth. frontiersin.orgamegroups.orgnih.govnih.gov Furthermore, research suggests this compound can disrupt lipid rafts by inhibiting caveolin-1 (B1176169) expression, contributing to apoptosis in non-small cell lung cancer cells. archivesofmedicalscience.com

In the context of antiviral research, studies have provided IC50 values demonstrating this compound's inhibitory activity against specific viruses. mdpi.com

In Vitro Antiviral Activity of this compound Against Coronaviruses

| Virus | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| MERS-CoV | Vero E6 | 0.017 | 564.7 | mdpi.com |

| MERS-CoV | Calu-3 | 0.616 | >81.1 | mdpi.com |

| SARS-CoV | Vero E6 | 0.019 | 526.3 | mdpi.com |

| SARS-CoV-2 | Vero E6 | 0.019 | 526.3 | mdpi.com |

These findings underscore the complexity of this compound's interactions at the cellular and molecular levels, highlighting its potential across a range of therapeutic applications currently under investigation.

Mechanistic Investigations of Cinobufagin S Biological Activities

Cellular and Subcellular Modulations by Cinobufagin

Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govoncotarget.comkarger.comfrontiersin.org This modulation of cellular fate is often accompanied by changes in cell cycle progression, with this compound reported to induce cell cycle arrest at different phases, such as G0/G1, G2/M, or S phase, depending on the cell line. nih.govoncotarget.comfrontiersin.orgjst.go.jp Beyond cell cycle effects, this compound's impact extends to the subcellular realm, significantly affecting key organelles like mitochondria and modulating the expression and activity of various proteins involved in cell survival and death. oncotarget.comkarger.comfrontiersin.org

Apoptosis Induction Mechanisms

This compound-induced apoptosis is a multifaceted process that can involve the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, ultimately converging on the activation of caspase cascades. nih.govnih.gov

The mitochondrial apoptotic pathway, also known as the intrinsic pathway, is a major route through which this compound induces apoptosis in various cancer cells. nih.govnih.govoncotarget.comkarger.comfrontiersin.orgnih.govnih.gov This pathway is characterized by the disruption of mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. oncotarget.comkarger.comnih.gov this compound treatment has been consistently shown to decrease ΔΨm in cancer cells, facilitating the release of cytochrome c. oncotarget.comkarger.comnih.govfrontiersin.org Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, a protein complex that activates downstream caspases. karger.comnih.gov

While the mitochondrial pathway appears to be a primary mechanism, some studies also suggest the involvement of the death receptor pathway (extrinsic pathway) in this compound-induced apoptosis. nih.govnih.gov This pathway is initiated by the binding of external ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspases, such as caspase-8 and caspase-10. nih.gov Research indicates that this compound can upregulate the expression of Fas, a death receptor, and subsequently activate caspase-8 and caspase-10 in certain cancer cells. nih.gov This activation can directly trigger the caspase cascade or cross-talk with the mitochondrial pathway through the cleavage of Bid. nih.gov

A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases. This compound has been shown to activate initiator caspases, particularly caspase-9 (involved in the mitochondrial pathway) and caspase-8 (involved in the death receptor pathway), which in turn cleave and activate effector caspases, such as caspase-3. karger.comfrontiersin.orgnih.govresearchgate.netselleckchem.com Activated caspase-3 is a key executioner caspase responsible for cleaving various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis, including DNA fragmentation and chromatin condensation. oncotarget.comkarger.comfrontiersin.orgnih.gov Inhibition of caspase-3 and caspase-9 has been shown to attenuate this compound-induced apoptosis, highlighting their crucial roles in this process. karger.comnih.gov

Here is a table summarizing the effects of this compound on Caspase Activation in different cell lines:

| Cell Line | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Reference |

| Non-small cell lung cancer | Increased Cleaved | Not specified | Increased | oncotarget.com |

| Osteosarcoma (U2OS, 143B) | Increased Cleaved | Not specified | Increased Cleaved | karger.com |

| Malignant melanoma (A375) | Increased Cleaved | Not specified | Increased Cleaved | frontiersin.org |

| Hepatocellular carcinoma (HepG2) | Activated | Activated | Activated | nih.gov |

| Nasopharyngeal carcinoma (HK-1) | Increased Cleaved | Not specified | Increased Cleaved | nih.gov |

| Esophageal squamous cell carcinoma | Upregulation of cleaved | Not specified | Not specified | jst.go.jp |

| Breast cancer (MCF-7) | Activated | Not specified | Not specified | researchgate.net |

| Multiple myeloma (U266) | Activation | Not specified | Not specified | researchgate.net |

| Uveal melanoma (OCM1) | Upregulated Cleaved | Not specified | Upregulated Cleaved | frontiersin.org |

| Colorectal cancer | Activated | Activated | Activated | researchgate.net |

This compound significantly modulates the expression levels of proteins belonging to the Bcl-2 family, which are key regulators of the mitochondrial apoptotic pathway. nih.govoncotarget.comkarger.comfrontiersin.orgjst.go.jpnih.govnih.govfrontiersin.orgresearchgate.net These proteins are categorized as either pro-apoptotic (e.g., Bax, Bad, Puma, Noxa) or anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1). nih.govoncotarget.comkarger.comfrontiersin.orgjst.go.jpnih.govfrontiersin.org this compound treatment typically leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govoncotarget.comkarger.comfrontiersin.orgjst.go.jpnih.govnih.govfrontiersin.orgresearchgate.net This shift in the balance between pro- and anti-apoptotic Bcl-2 family members, particularly the increase in the Bax/Bcl-2 ratio, is critical for disrupting mitochondrial membrane potential and initiating the release of cytochrome c. karger.comnih.govfrontiersin.org Additionally, this compound has been shown to upregulate the expression of other pro-apoptotic proteins like Puma and Noxa in certain cancer cells, further contributing to apoptosis induction. jst.go.jponcotarget.com

Here is a table illustrating the modulation of Bcl-2 Family Proteins by this compound:

| Cell Line | Bax Expression | Bcl-2 Expression | Bcl-xL Expression | Mcl-1 Expression | Puma Expression | Noxa Expression | Reference |

| Non-small cell lung cancer | Increased | Decreased | Decreased | Decreased | Not specified | Not specified | oncotarget.com |

| Osteosarcoma (U2OS, 143B) | Increased | Decreased | Not specified | Not specified | Not specified | Not specified | karger.com |

| Malignant melanoma (A375) | Increased | Decreased | Not specified | Not specified | Increased | Not specified | frontiersin.org |

| Hepatocellular carcinoma (HepG2) | Upregulated | Downregulated | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Nasopharyngeal carcinoma (HK-1) | Upregulated | Downregulated | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Esophageal squamous cell carcinoma | Increased | Decreased | Not specified | Not specified | Upregulated | Upregulated | jst.go.jp |

| Breast cancer (MCF-7) | Increased | Decreased | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Uveal melanoma (OCM1) | Increased | Decreased | Decreased | Not specified | Not specified | Not specified | frontiersin.org |

Reactive Oxygen Species (ROS) play a significant role in this compound-induced apoptosis. researchgate.netoncotarget.comkarger.comfrontiersin.orgjst.go.jpnih.govresearchgate.netmdpi.comspandidos-publications.comnih.govfrontiersin.org this compound treatment leads to a significant increase in intracellular ROS levels in various cancer cell lines. oncotarget.comkarger.comjst.go.jpnih.govresearchgate.netmdpi.comnih.govfrontiersin.org This excessive generation of ROS can induce oxidative stress, which damages cellular components, including mitochondria, and contributes to the disruption of mitochondrial membrane potential. karger.comnih.govfrontiersin.org The increase in ROS levels is considered an early event in this compound-induced apoptosis, and scavenging ROS with antioxidants has been shown to attenuate the apoptotic effects of this compound. oncotarget.comkarger.comnih.govresearchgate.netmdpi.comnih.gov This indicates that oxidative stress is a key mediator in the mechanism of action of this compound in inducing cancer cell death. researchgate.netmdpi.comnih.gov

Here is a table summarizing the effect of this compound on ROS levels:

| Cell Line | Effect on Intracellular ROS Levels | Effect of ROS Scavengers on Apoptosis | Reference |

| Non-small cell lung cancer | Increased | Markedly blocked apoptosis | oncotarget.com |

| Osteosarcoma (U2OS, 143B) | Significantly Increased | Decreased apoptosis | karger.comnih.gov |

| Hepatocellular carcinoma (HepG2) | Induced | Not specified | karger.com |

| Malignant melanoma (A375) | Induced | Not specified | karger.com |

| Nasopharyngeal carcinoma (HK-1) | Increased | Not specified | nih.gov |

| Esophageal squamous cell carcinoma | Not specified | Not specified | jst.go.jp |

| Multiple myeloma (U266) | Increased from mitochondria | Significantly prevented apoptosis | researchgate.net |

| Uveal melanoma (OCM1) | Increased | Not specified | frontiersin.org |

| Colorectal cancer | Increased | Not specified | nih.gov |

| Gastric cancer (SGC-7901) | Involved | Not specified | spandidos-publications.com |

DNA Damage Induction

This compound has been shown to induce DNA damage in cancer cells. Studies indicate that sublethal doses of this compound lead to a rapid and cancer-specific increase in cellular reactive oxygen species (ROS). researcher.lifenih.gov This ROS overload results in oxidative DNA damage and replication stress, subsequently activating a strong DNA damage response (DDR) signaling pathway. researcher.lifenih.gov The activation of the ATM/ATR signaling pathway is reported to occur when intracellular DNA is damaged. nih.govspandidos-publications.com this compound has been shown to increase the levels of ATM and Chk2, which are involved in the DNA damage response. nih.govspandidos-publications.comselleckchem.comselleck.co.jp This DDR signaling plays a crucial role in the subsequent cellular responses, including cell cycle arrest and apoptosis. researcher.lifenih.gov Furthermore, research suggests this compound can trigger DNA damage by promoting the proteasome-dependent degradation of thymidylate synthase (TYMS), an enzyme critical for DNA synthesis. nih.gov

Cell Cycle Arrest Induction

This compound is known to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled cell division. This arrest can occur at specific phases of the cell cycle.

Specific Cell Cycle Phase Arrest (e.g., G0/G1, G2/M, S phase)

This compound's effect on cell cycle arrest varies depending on the cell type. Studies have reported this compound inducing cell cycle arrest at the G2/M phase in several cancer cell lines, including esophageal squamous cell carcinoma, malignant melanoma, and hepatocellular carcinoma cells. nih.govselleck.co.jpjst.go.jpfrontiersin.orgspandidos-publications.comnih.govfrontiersin.org This G2/M arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis.

In contrast, some studies have observed this compound inducing G0/G1 phase arrest in certain cancer cells, such as MCF-7 breast cancer cells. jst.go.jpsci-hub.senih.gov The G0/G1 phase is an initial checkpoint before DNA replication.

Furthermore, this compound has been shown to induce S phase arrest in nasopharyngeal carcinoma cells and hepatocellular carcinoma cells. sci-hub.senih.govfrontiersin.orgresearchgate.netsci-hub.seresearchgate.net The S phase is when DNA replication occurs, and arrest at this stage can prevent the proliferation of cells with damaged or incomplete DNA.

The specific phase of cell cycle arrest induced by this compound appears to be cell line-dependent. jst.go.jpnih.gov

Cell Cycle Regulator Modulation (e.g., CDK1, CDK2, Cyclin B1, Cyclin E, CDC25C, p21, Wee1)

The induction of cell cycle arrest by this compound is mediated through the modulation of key cell cycle regulatory proteins.

In the case of G2/M arrest, this compound has been shown to downregulate the expression levels of Cyclin B1 and CDK1. nih.govselleckchem.comselleck.co.jpjst.go.jpfrontiersin.orgspandidos-publications.comnih.govfrontiersin.orgsci-hub.se The Cyclin B1/CDK1 complex is crucial for the G2 to M phase transition. nih.govselleckchem.comjst.go.jpspandidos-publications.comsci-hub.sespandidos-publications.com this compound also upregulates the expression of p21 and Wee1, which are inhibitors of CDK activity and promote G2/M arrest. jst.go.jpsci-hub.se Additionally, this compound has been reported to increase the levels of phosphorylated CDC25C, a phosphatase that activates the CDK1/Cyclin B complex, while decreasing total CDC25C levels. nih.govselleckchem.comselleck.co.jp The ATM/Chk2 pathway, activated by DNA damage, can inhibit CDC25C, contributing to G2/M arrest. nih.govselleckchem.com

For S phase arrest, this compound has been shown to downregulate CDK2 and Cyclin E expression. nih.govresearchgate.netresearchgate.net The CDK2/Cyclin E complex is essential for the G1 to S phase transition. selleckchem.com this compound can also upregulate p21, which can inhibit CDK2 activity. sci-hub.sesci-hub.se

The modulation of these cell cycle regulators by this compound disrupts the normal progression of the cell cycle, leading to arrest at specific phases.

Here is a table summarizing the effects of this compound on key cell cycle regulators:

| Cell Cycle Regulator | Effect of this compound | Associated Cell Cycle Phase Arrest | References |

| CDK1 | Downregulation (mRNA and protein) | G2/M | nih.govselleckchem.comselleck.co.jpjst.go.jpfrontiersin.orgspandidos-publications.comnih.govfrontiersin.orgsci-hub.se |

| Cyclin B1 | Downregulation (mRNA and protein) | G2/M | nih.govselleckchem.comselleck.co.jpjst.go.jpfrontiersin.orgspandidos-publications.comnih.govfrontiersin.orgsci-hub.se |

| p21 | Upregulation (mRNA and protein) | G2/M, S | jst.go.jpspandidos-publications.comsci-hub.sesci-hub.se |

| Wee1 | Upregulation (mRNA and protein) | G2/M | jst.go.jpsci-hub.sespandidos-publications.com |

| CDC25C | Decreased levels, increased phosphorylation of CDC25C | G2/M | nih.govselleckchem.comselleck.co.jpsci-hub.sespandidos-publications.com |

| CDK2 | Downregulation | S | nih.govresearchgate.netresearchgate.net |

| Cyclin E | Downregulation | S | nih.govresearchgate.net |

Inhibition of Cell Proliferation

A prominent biological activity of this compound is its ability to inhibit the proliferation of various cancer cell lines. researcher.lifenih.govselleckchem.comselleck.co.jpfrontiersin.orgspandidos-publications.comnih.govspandidos-publications.comnih.govwikipedia.orgnih.govresearchgate.net This antiproliferative effect has been observed in numerous cancer types, including esophageal squamous cell carcinoma, malignant melanoma, colorectal cancer, nasopharyngeal carcinoma, hepatocellular carcinoma, and lung cancer. nih.govnih.govjst.go.jpfrontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.govrsc.orge-century.usnih.gov

The inhibition of cell proliferation by this compound is often dose- and time-dependent. jst.go.jp Mechanistically, this effect is closely linked to its ability to induce cell cycle arrest and apoptosis. researcher.lifenih.govselleck.co.jpjst.go.jpfrontiersin.orgnih.govnih.govfrontiersin.orgfrontiersin.org By halting the cell cycle and triggering programmed cell death, this compound effectively reduces the number of actively dividing cancer cells. Studies have shown that this compound can significantly reduce colony formation capacity in cancer cells, further demonstrating its antiproliferative potential. nih.govfrontiersin.orgnih.govnih.gov

Here is a table summarizing the inhibitory effect of this compound on cell proliferation in different cancer cell lines:

| Cancer Cell Line | Effect on Proliferation | References |

| Esophageal Squamous Cell Carcinoma | Significantly reduced | jst.go.jp |

| Malignant Melanoma (A375) | Significantly inhibited | nih.govfrontiersin.orgnih.gov |

| Colorectal Cancer (HCT116, RKO, SW480) | Inhibited | nih.gove-century.us |

| Nasopharyngeal Carcinoma (HK-1) | Significantly inhibited | nih.gov |

| Hepatocellular Carcinoma (Huh-7) | Inhibited | spandidos-publications.comfrontiersin.org |

| Lung Cancer (A549, H1299) | Inhibited | rsc.orgnih.gov |

| Osteosarcoma (U2OS, MG63, SaOS2) | Inhibited |

Modulation of Cell Migration and Invasion

This compound has also demonstrated the ability to modulate cell migration and invasion, processes crucial for tumor metastasis. researcher.lifenih.govjst.go.jpfrontiersin.orgnih.govmdpi.comctdbase.org Research indicates that this compound can inhibit the migration and invasion of various cancer cells, including colorectal cancer, lung cancer, and osteosarcoma cells. nih.govrsc.orge-century.usnih.gov

Here is a table summarizing the inhibitory effect of this compound on cell migration and invasion in different cancer cell lines:

| Cancer Cell Line | Effect on Migration and Invasion | References |

| Colorectal Cancer | Inhibited | nih.gove-century.us |

| Lung Cancer (A549, H1299) | Inhibited | rsc.orgnih.gov |

| Osteosarcoma | Inhibited | oncotarget.com |

| Endothelial Cells (HUVEC) | Inhibited | nih.gov |

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis. This compound has been reported to inhibit angiogenesis. selleck.co.jpfrontiersin.orgnih.govwikipedia.org This anti-angiogenic effect contributes to its anti-tumor activity by limiting the blood supply to the tumor.

Mechanistic studies suggest that this compound suppresses angiogenesis by disrupting the endothelial mTOR/HIF-1α pathway. nih.govresearchgate.netnih.govresearchgate.net this compound can decrease the phosphorylation of mTOR and Akt, which are key components of this pathway. nih.govnih.gov Inhibition of the Akt/mTORC1/HIF-1α pathway leads to the downregulation of pro-angiogenic factors like VEGF. researchgate.netoncotarget.comnih.gov Furthermore, this compound can trigger apoptosis in endothelial cells, further impairing the formation of new blood vessels. researchgate.netnih.gov This induction of endothelial apoptosis is mediated through mechanisms involving ROS accumulation and mitochondrial dysfunction. researchgate.netnih.gov

Here is a table summarizing the anti-angiogenic effects of this compound:

| Target/Pathway | Effect of this compound | Outcome | References |

| Endothelial mTOR/HIF-1α pathway | Disrupted | Inhibition of angiogenesis | nih.govresearchgate.netnih.govresearchgate.net |

| mTOR phosphorylation | Decreased | Inhibition of angiogenesis signaling | nih.govnih.gov |

| Akt phosphorylation | Decreased | Inhibition of angiogenesis signaling | nih.govnih.gov |

| VEGF expression | Downregulated | Reduced pro-angiogenic signaling | researchgate.netoncotarget.comnih.gov |

| Endothelial cell apoptosis | Induced | Impaired new blood vessel formation | researchgate.netnih.gov |

| ROS accumulation in endothelial cells | Increased | Mediation of endothelial apoptosis | researchgate.netnih.gov |

| Mitochondrial dysfunction in endothelial cells | Induced | Mediation of endothelial apoptosis | researchgate.netnih.gov |

Autophagy Modulation

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates. This compound has been shown to influence this process, with implications for its observed biological effects, including its anti-cancer properties.

Autophagy Induction

Research indicates that this compound can induce autophagy in various cancer cell lines. Studies in human ovarian cancer cell lines SKOV-3 and A2780 demonstrated that this compound treatment promoted cell autophagy, as evidenced by confocal microscopy using mRFP-GFP-LC3 dual fluorescence adenovirus and Western blot analysis of key autophagy markers. x-mol.net Similarly, in hepatocellular carcinoma (HCC) HepG2 and Huh-7 cells, this compound generated cell autophagy, which was accompanied by the upregulation of the expression of MAP1 light chain 3 protein II (LC3-II), Beclin1, and autophagy-related protein 12-5 (ATG12-5). researchgate.net The conversion of LC3-I to LC3-II and the levels of Beclin-1 are commonly used quantitative indices of autophagic activity. frontiersin.org Furthermore, this compound has been shown to activate autophagy in an in vivo model of LPS-induced acute lung injury, significantly increasing the protein ratio of LC3-II/LC3-I and the protein level of Beclin-1. frontiersin.org This induction of autophagy by this compound in the context of acute lung injury was found to be related to the activation of the p53/mTOR pathway. frontiersin.orgresearchgate.net

Data illustrating the effect of this compound on autophagy markers:

| Cell Line(s) | This compound Treatment | Observed Effect on Autophagy Markers (e.g., LC3-II/LC3-I ratio, Beclin1) | Reference |

| SKOV-3, A2780 (Ovarian Cancer) | Treatment applied | Promoted autophagy (evidenced by LC3 conversion, Beclin-1) | x-mol.net |

| HepG2, Huh-7 (Hepatocellular Carcinoma) | Treatment applied | Generated autophagy (upregulation of LC3-II, Beclin1, ATG12-5) | researchgate.net |

| LPS-induced ALI model (in vivo) | Pretreatment applied | Enhanced levels of LC3-II/I and Beclin-1 | frontiersin.org |

Interplay with Apoptosis

The relationship between autophagy and apoptosis in response to this compound treatment is complex and can be context-dependent. Studies have explored the interplay between these two processes. In human ovarian cancer cells, this compound induced both apoptosis and autophagy. x-mol.net This research suggested that the induction of apoptosis and autophagy by this compound could be reversed by inhibitors of p38 and JNK, as well as a reactive oxygen species (ROS) exclusive inhibitor. x-mol.net In osteosarcoma U2OS cells, this compound was found to induce both caspase-dependent apoptosis and autophagy, suggesting an interplay between these cell death pathways. nih.gov However, the specific nature of this interplay (e.g., whether autophagy is pro-survival or pro-death) can vary depending on the cell type and experimental conditions.

Protective Autophagy Inhibition to Enhance Apoptosis

In certain cancer types, autophagy can act as a protective mechanism, allowing cancer cells to survive in the face of cytotoxic insults. Inhibiting this protective autophagy can therefore enhance the effectiveness of pro-apoptotic agents like this compound. In human ovarian cancer cells, while this compound promoted autophagy, treatment with the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) markedly enhanced the this compound-induced apoptosis. x-mol.net This suggests that the autophagy induced by this compound in these cells can be protective. Similarly, in hepatocellular carcinoma cells, this compound-triggered protective autophagy was found to suppress cell apoptosis by inhibiting the PI3K-AKT-mTOR pathway. researchgate.networldscientific.com The study demonstrated that the autophagy inhibitor MRT68921 improved the antiproliferative and proapoptotic effects of this compound in these cells. researchgate.networldscientific.com Further supporting this, research on gastric cancer cells showed that inhibition of autophagy enhanced this compound-induced apoptosis. nih.gov This enhancement was monitored by a decrease in the autophagosome marker LC3-II and was accompanied by increased expression of pro-apoptotic indicators such as BAX, cytosolic cytochrome c, cleaved PARP, caspase-3, and caspase-9. nih.gov

These findings suggest that while this compound can induce autophagy, targeting this process with inhibitors can be a strategy to enhance its pro-apoptotic effects in certain cancer contexts.

Molecular Pathway Interventions by this compound

This compound exerts its biological effects by intervening in various molecular signaling pathways critical for cell survival, proliferation, and death.

Receptor Tyrosine Kinase (RTK) Signaling Pathways

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play crucial roles in regulating cell growth, differentiation, and metabolism. Dysregulation of RTK signaling is frequently observed in cancer. This compound has been shown to modulate the activity of certain RTK pathways.

Epidermal Growth Factor Receptor (EGFR) Pathway (e.g., EGFR phosphorylation)

The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK that is often overexpressed or mutated in various cancers. This compound has been demonstrated to target the EGFR pathway. Studies have shown that this compound blocks EGFR phosphorylation, a key step in activating the receptor and its downstream signaling cascades. frontiersin.orgnih.govnih.govresearchgate.net Specifically, this compound has been reported to inhibit the phosphorylation of EGFR at both Tyr1068 and Tyr1173 in EGFR amplified cancer cells, such as glioblastoma cells. frontiersin.orgnih.gov This inhibition was observed to be both dose- and time-dependent. frontiersin.orgnih.gov

The blocking of EGFR phosphorylation by this compound leads to the inhibition of downstream signaling molecules. frontiersin.orgnih.govnih.gov For instance, studies have shown decreased phosphorylation of STAT3 and Akt, which are key effectors in pathways activated by EGFR. frontiersin.orgnih.gov In addition to inhibiting phosphorylation, network pharmacology analysis has suggested that this compound may also decrease EGFR expression in hepatocellular carcinoma cells. nih.gov The inhibition of EGFR signaling by this compound contributes to its anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with EGFR amplification or expression. frontiersin.orgnih.govnih.gov

Data illustrating the effect of this compound on EGFR phosphorylation:

| Cell Line(s) | This compound Treatment Concentration | Duration of Treatment | Effect on EGFR Phosphorylation (Tyr1068, Tyr1173) | Reference |

| U87MG-EGFR (Glioblastoma) | Dose-dependent | 6 hours | Inhibited | frontiersin.orgnih.govresearchgate.net |

| U87MG-EGFR (Glioblastoma) | 0.5 µM | Time-dependent | Decreased from 6 to 48 hours | frontiersin.orgnih.gov |

This targeted inhibition of EGFR phosphorylation and subsequent downstream signaling highlights a significant mechanism by which this compound exerts its anti-cancer activity in specific cellular contexts.

Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Signaling Pathways

The JAK/STAT pathway is a crucial signaling cascade involved in various cellular processes, including cell growth, differentiation, and immune responses. Dysregulation of this pathway is frequently observed in various cancers. jcancer.orgjcancer.org

STAT3 Pathway Inhibition (e.g., p-STAT3, IL-6-OPN-STAT3 axis)

Research indicates that this compound can inhibit the STAT3 signaling pathway. jcancer.orgnih.gove-century.us This inhibition is often characterized by a reduction in the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705), a key event for its activation and subsequent nuclear translocation. jcancer.orgnih.gov Studies in colorectal cancer (CRC) cells have shown that this compound suppresses STAT3 phosphorylation and blocks its nuclear translocation induced by interleukin-6 (IL-6). nih.gove-century.us The IL-6-OPN-STAT3 axis has been specifically implicated in the characteristics of osteosarcoma cancer cells, and this compound has been shown to suppress these characteristics by inhibiting this axis. dovepress.comnih.gov Exogenous IL-6 or overexpression of OPN and STAT3 can attenuate the effects of this compound on apoptosis and suppression of stemness properties in osteosarcoma cells, highlighting the importance of this axis in this compound's mechanism of action. dovepress.comnih.gov In non-small-cell lung cancer (NSCLC), this compound inhibits STAT3 signaling, leading to decreased cell proliferation, migration, and tumor growth. jcancer.orgjcancer.org Acetyl-cinobufagin, a derivative, also suppresses triple-negative breast cancer progression by inhibiting the STAT3 pathway, reducing STAT3 phosphorylation and blocking IL-6-triggered nuclear translocation of STAT3. aging-us.comnih.gov

Here is a summary of research findings related to this compound's effects on the STAT3 pathway:

| Cancer Type | Key Finding | Mechanism | Reference |

| Osteosarcoma | Suppresses characteristics of cancer cells. dovepress.comnih.gov | Inhibits the IL-6-OPN-STAT3 signaling pathway. dovepress.comnih.gov | dovepress.comnih.gov |

| Colorectal Cancer (CRC) | Inhibits proliferation, migration, invasion, and promotes apoptosis. nih.gove-century.us | Suppresses STAT3 phosphorylation and blocks IL-6-induced nuclear translocation of STAT3. nih.gove-century.us | nih.gove-century.us |

| Non-Small-Cell Lung Cancer (NSCLC) | Exerts antitumor effect, induces apoptosis, suppresses proliferation and migration. jcancer.orgjcancer.org | Blocks STAT3 signaling by inhibiting phosphorylation at Tyr705 and reversing IL-6-induced nuclear translocation. jcancer.orgjcancer.org | jcancer.orgjcancer.org |

| Triple-Negative Breast Cancer | Suppresses progression, inhibits proliferation, migration, and promotes apoptosis. aging-us.comnih.gov | Inhibits STAT3 phosphorylation and blocks IL-6-triggered nuclear translocation of STAT3. aging-us.comnih.gov | aging-us.comnih.gov |

| Various Cancers with EGFR Amplification and PTEN Deletion | Inhibits cell proliferation and promotes apoptosis. frontiersin.org | Inhibits EGFR/STAT3 and its downstream signaling. frontiersin.org | frontiersin.org |

Phosphoinositide 3-Kinase/Akt (PI3K/Akt/mTOR) Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers. dovepress.com this compound has been shown to modulate this pathway. Studies in hepatocellular carcinoma (HCC) cells indicate that this compound can inhibit the PI3K-AKT-mTOR pathway. worldscientific.com This inhibition has been linked to the induction of protective autophagy, which can suppress cell apoptosis in these cells. worldscientific.com In non-small cell lung cancer cells, this compound inhibits cell growth and promotes apoptosis by inducing the PI3K-Akt signaling pathway. researchgate.net Furthermore, this compound has been reported to inhibit angiogenesis in colorectal cancer by downregulating the activation of the AKT/mTORC1/HIF-1α pathway. researchgate.net In melanoma cells, this compound-induced apoptosis involves the inhibition of the PI3K/AKT signaling pathway, evidenced by the downregulation of PI3K, p-PI3K, AKT, and p-AKT expression. frontiersin.org

Here is a summary of research findings related to this compound's effects on the PI3K/Akt/mTOR pathway:

| Cancer Type | Key Finding | Mechanism | Reference |

| Hepatocellular Carcinoma (HCC) | Triggers protective autophagy and suppresses apoptosis. worldscientific.com | Inhibits the PI3K-AKT-mTOR pathway. worldscientific.com | worldscientific.com |

| Non-Small-Cell Lung Cancer | Inhibits cell growth and promotes apoptosis. researchgate.net | Induces the PI3K-Akt signaling pathway. researchgate.net | researchgate.net |

| Colorectal Cancer | Inhibits angiogenesis and depresses tumor growth. researchgate.net | Downregulates activation of the AKT/mTORC1/HIF-1α pathway. researchgate.net | researchgate.net |

| Melanoma | Induces apoptosis. frontiersin.org | Inhibits the PI3K/AKT signaling pathway, downregulating PI3K, p-PI3K, AKT, and p-AKT. frontiersin.org | frontiersin.org |

| Liver Cancer (HepG2) | Inhibits proliferation and induces apoptosis. nih.gov | Downregulates the Akt pathway. nih.gov | nih.gov |

| Liver Cancer (Huh-7) | Inhibits proliferation and triggers defects in spindle formation. nih.govdovepress.com | Inhibits the AURKA-mTOR-eIF4E axis. nih.govdovepress.com | nih.govdovepress.com |

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, p38, ERK)

MAPK pathways, including ERK, JNK, and p38, are involved in regulating various cellular responses such as proliferation, differentiation, and apoptosis. nih.gov this compound has been shown to modulate these pathways, although the specific effects can vary depending on the cell type. In human multiple myeloma (MM) U266 cells, this compound causes significant activation of ERK, JNK, and p38 MAPK. nih.govresearchgate.net This activation is mediated through reactive oxygen species (ROS) and is linked to the induction of apoptosis. nih.govresearchgate.net Inhibition of ROS generation prevents this compound-induced MAPK activation and apoptosis. nih.gov Pharmacological inhibitors of ERK, JNK, and p38 MAPK can block this compound-induced MAPK activation, and an ERK inhibitor specifically prevented this compound-induced caspase-3 activation and PARP cleavage. nih.gov In osteosarcoma cells, the ROS/JNK/p38 signaling pathway is involved in this compound-induced autophagy-mediated cell death. spandidos-publications.com In liver cancer HepG2 cells, this compound has been reported to downregulate the ERK pathway. nih.gov

Here is a summary of research findings related to this compound's effects on the MAPK pathways:

| Cell Type / Cancer Type | Key Finding | Mechanism | Reference |

| Human Multiple Myeloma (U266) | Induces apoptosis. nih.govresearchgate.net | Causes significant activation of ERK, JNK, and p38 MAPK through ROS-mediated modulation. nih.govresearchgate.net | nih.govresearchgate.net |

| Osteosarcoma (U2OS) | Induces autophagy-mediated cell death. spandidos-publications.com | Involves the ROS/JNK/p38 signaling pathway. spandidos-publications.com | spandidos-publications.com |

| Liver Cancer (HepG2) | Inhibits proliferation and induces apoptosis. nih.gov | Downregulates the ERK pathway. nih.gov | nih.gov |

| Human Osteosarcoma (U2OS) | Induces cell death. researchgate.net | Via the ROS-mediated autophagy and JNK/p38 pathway. researchgate.net | researchgate.net |

Notch Signaling Pathway Modulation

The Notch signaling pathway plays a critical role in cell-fate determination, differentiation, proliferation, and survival, and its aberrant activation is implicated in various cancers. amegroups.orgnih.gov this compound has been shown to modulate the Notch pathway, primarily leading to its inactivation in certain cancer types. In human cholangiocarcinoma (CCA) cells, this compound significantly inactivates the Notch signaling pathway, which is associated with the induction of apoptosis and suppression of tumorigenicity. amegroups.orgnih.gov This inactivation involves inhibiting the expression of Notch-1 and its target genes, such as Hes-1, Hes-5, and Hey-1. amegroups.orgnih.gov In osteosarcoma cells, this compound induces apoptosis through the inactivation of Notch signaling. karger.com The synergistic antitumor effect of this compound and cisplatin (B142131) in human osteosarcoma cells has also been linked to the suppression of the Notch pathway. oncotarget.com Previous research in osteosarcoma cells indicated that this compound suppressed cell proliferation and induced apoptosis by inactivating Notch signaling. dovepress.com

Here is a summary of research findings related to this compound's effects on the Notch signaling pathway:

| Cancer Type | Key Finding | Mechanism | Reference |

| Human Cholangiocarcinoma | Suppresses tumorigenicity and induces apoptosis. amegroups.orgnih.gov | Significantly inactivates the Notch signaling pathway, inhibiting Notch-1 and target gene expression. amegroups.orgnih.gov | amegroups.orgnih.gov |

| Osteosarcoma | Induces apoptosis. karger.com | Inactivation of Notch signaling. karger.com | karger.com |

| Osteosarcoma | Suppresses cell proliferation and induces apoptosis. dovepress.com | Inactivating Notch signaling. dovepress.com | dovepress.com |

| Human Osteosarcoma | Synergistic antitumor effect with cisplatin. oncotarget.com | Significantly suppressed the Notch pathway. oncotarget.com | oncotarget.com |

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved pathway involved in embryonic development and tissue homeostasis. Its aberrant activation contributes to the development and progression of many cancers. worldscientific.comnih.gov this compound has been shown to inhibit the Wnt/β-catenin signaling pathway. In colon cancer, Cinobufacini (an extract containing this compound) inhibits invasion and metastasis by suppressing the Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition (EMT). worldscientific.com This involves the downregulation of β-catenin and its downstream targets like c-myc and cyclin D1, while upregulating APC. worldscientific.com In acute promyelocytic leukemia (APL) cells, this compound induces apoptosis and PML-RARA degradation by inhibiting the β-catenin signaling pathway. tandfonline.com this compound has also been shown to suppress tumor-promoting Wnt/β-catenin signaling in melanoma cells via LEF1 inhibition, decreasing LEF1 expression and Wnt/β-catenin target genes. nih.gov

Here is a summary of research findings related to this compound's effects on the Wnt/β-catenin signaling pathway:

| Cancer Type | Key Finding | Mechanism | Reference |

| Colon Cancer | Inhibits invasion and metastasis. worldscientific.comtandfonline.com | Suppresses the Wnt/β-catenin signaling pathway and EMT, downregulating β-catenin, c-myc, cyclin D1, and MMP7, and upregulating APC. worldscientific.comtandfonline.com | worldscientific.comtandfonline.com |

| Acute Promyelocytic Leukemia | Induces apoptosis and PML-RARA degradation. tandfonline.com | Inhibits the β-catenin signaling pathway, decreasing β-catenin, c-myc, and cyclin D1 expression. tandfonline.com | tandfonline.com |

| Melanoma | Suppresses tumor-promoting signaling and induces apoptosis. nih.gov | Inhibits Wnt/β-catenin signaling via LEF1 inhibition, decreasing LEF1 and Wnt/β-catenin target genes. nih.gov | nih.gov |

Glycogen Synthase Kinase-3β/Nuclear Factor-kappa B (GSK-3β/NF-κB) Pathway

The GSK-3β/NF-κB pathway is involved in regulating cell survival, proliferation, and inflammatory responses. NF-κB is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. wikipedia.orgchemfaces.com this compound has been shown to inhibit the GSK-3β/NF-κB signaling pathway. wikipedia.orgnih.govspandidos-publications.comchemfaces.com In osteosarcoma cells, this compound-induced apoptosis is attributed to the activation of the GSK-3β/NF-κB pathway. spandidos-publications.com Specifically, this compound inhibits the GSK-3β/NF-κB pathway, leading to increased levels of pro-apoptotic proteins like Bax and cleaved-PARP and decreased levels of anti-apoptotic proteins. wikipedia.orgchemfaces.com Transduction with constitutively active GSK-3β can protect against the effects of this compound on p65 downregulation and cleaved-PARP upregulation. chemfaces.com this compound's anti-proliferative and pro-apoptotic effects in osteosarcoma cells are mediated via inhibition of the GSK-3β/NF-κB pathway. nih.gov

Here is a summary of research findings related to this compound's effects on the GSK-3β/NF-κB pathway:

| Cancer Type | Key Finding | Mechanism | Reference |

| Osteosarcoma | Induces apoptosis. wikipedia.orgnih.govspandidos-publications.comchemfaces.com | Inhibits the GSK-3β/NF-κB signaling pathway, leading to changes in apoptotic protein levels. wikipedia.orgnih.govspandidos-publications.comchemfaces.com | wikipedia.orgnih.govspandidos-publications.comchemfaces.com |

| Osteosarcoma | Exhibits anti-proliferative and pro-apoptotic effects. nih.govchemfaces.com | Mediated via inhibition of the GSK-3β/NF-κB pathway. nih.govchemfaces.com | nih.govchemfaces.com |

p53 and p73 Signaling Pathways

Research indicates that this compound can influence the activity of the p53 family of tumor suppressor proteins, specifically p53 and p73. While p53 is a well-established tumor suppressor frequently mutated in cancers, p73, a member of the p53 family, can be activated to perform tumor suppressor functions, particularly in cells with mutant p53 nih.govjst.go.jp. Studies have explored this compound's effects on these pathways, particularly in the context of hepatocellular carcinoma (HCC) cells expressing mutant p53.

This compound has been shown to induce anticancer effects in HCC Huh-7 cells, which express mutant p53. These effects are associated with the activation of the p73 signaling pathway, rather than p53 signaling nih.govspandidos-publications.com. In these cells, this compound treatment significantly upregulated p73 expression. This activation of p73 signaling is suggested to contribute to the observed anticancer effects, including the regulation of downstream target genes involved in cell cycle arrest and apoptosis, such as p21, Bax, Puma, and Noxa nih.govjst.go.jpspandidos-publications.com.

Furthermore, this compound's influence on p53 and p73 signaling appears to be linked to its effect on Aurora kinase A (AURKA). This compound has been reported to inhibit AURKA, and this inhibition is implicated in the modulation of both p53 and p73 pathways. Overexpression or inhibition of AURKA has been shown to suppress or promote this compound-induced anticancer effects, respectively, suggesting an AURKA-dependent mechanism for this compound's action on these pathways nih.govspandidos-publications.com.

While this compound can repress AURKA to decrease phosphorylation levels of p53, it can simultaneously promote the phosphorylation of p73, leading to apoptosis in certain cell lines mdpi.com. This highlights a differential impact of this compound on the two related proteins.

Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Inhibition

Glucose-6-phosphate dehydrogenase (G6PD) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, playing a crucial role in maintaining cellular redox balance by producing NADPH nih.govfrontiersin.org. Aberrant G6PD activity is observed in various cancers and is linked to cell proliferation and survival frontiersin.orgresearcher.life.

Recent investigations have identified G6PD as a potential molecular target of this compound, particularly in diffuse large B-cell lymphoma (DLBCL) cells ashpublications.org. Studies combining transcriptome sequencing, metabolomic analysis, and molecular docking simulations have suggested that this compound inhibits multiple metabolism-related pathways, including a decrease in nucleoside metabolite content ashpublications.org.

Further research, including G6PD activity assays and 3D molecular docking, has provided evidence that this compound can directly inhibit the catalytic ability of G6PD ashpublications.org. This inhibition of G6PD activity by this compound leads to a decrease in the production of NADPH and an increase in reactive oxygen species (ROS) ashpublications.org. The resulting oxidative stress contributes to the inhibition of DNA synthesis and the induction of apoptosis in DLBCL cells ashpublications.org.

These findings suggest that the inhibition of G6PD activity is a significant mechanism by which this compound exerts its biological effects, particularly its anticancer properties, by disrupting cellular redox homeostasis and nucleotide synthesis.

Na+/K+-ATPase Binding and Associated Signaling Cascades

The Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining cellular ion gradients, is a well-established target for cardiac glycosides, including bufadienolides like this compound mdpi.comnih.govmdpi.comnih.gov. Beyond its primary function as an ion pump, the Na+/K+-ATPase also acts as a signal transducer, initiating various intracellular signaling cascades upon binding with certain ligands nih.govmdpi.comfrontiersin.org.

This compound binds to the Na+/K+-ATPase, and this interaction can trigger downstream signaling events. One notable signaling pathway activated by the binding of cardiac glycosides to Na+/K+-ATPase is the Src-mediated pathway nih.govfrontiersin.orgvscht.cz. Binding to Na+/K+-ATPase can stimulate Src kinase, which subsequently phosphorylates the epidermal growth factor receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK pathway nih.govvscht.cz.

Studies have shown that this compound can activate ERK1/2 phosphorylation nih.gov. This activation of the ERK pathway is implicated in some of the biological effects of this compound, such as the inhibition of steroidogenesis in human adrenocortical cells nih.gov. This compound and bufalin (B1668032) were found to inhibit the expression of the StAR protein via the phosphorylation of ERK nih.gov.

The interaction of this compound with Na+/K+-ATPase can also trigger signaling cascades that lead to caspase-dependent apoptosis pathways wikipedia.org. This is suggested to occur through a signaling cascade initiated by the binding of this compound to Na+/K+-ATPases in cell membranes wikipedia.org.

While this compound's binding to Na+/K+-ATPase is a key interaction, the specific downstream signaling cascades activated can vary depending on the cell type and context mdpi.com. The Na+/K+-ATPase can form complexes with various molecules, and the diversity of these complexes can contribute to the variety of cellular responses observed mdpi.com.

Specific Molecular Targets of this compound (Elucidation and Identification)

The elucidation and identification of specific molecular targets are crucial for understanding the precise mechanisms of action of this compound. Beyond the pathways discussed above, research has aimed to pinpoint specific proteins and molecules that directly interact with or are modulated by this compound.

As highlighted, the Na+/K+-ATPase is a primary and well-characterized molecular target of this compound and other cardiac glycosides mdpi.comnih.govmdpi.com. This compound binds to the alpha subunit of the Na+/K+-ATPase, inhibiting its ion transport function and initiating signaling cascades mdpi.comnih.govfrontiersin.org.

Recent network pharmacology and molecular docking studies have also identified other potential targets. In the context of liver cancer, this compound, as a core ingredient of Cinobufotalin injection, has been shown to inhibit cell proliferation and induce apoptosis by blocking cell cycle-related pathways nih.gov. Key target molecules involved in these pathways, such as CDK1, CDK4, CCNB1, CHEK1, and CCNE1, exhibit altered expression levels after this compound treatment nih.gov. Molecular docking studies have further suggested a strong affinity between this compound and CDK1 nih.gov.

In melanoma cells, research suggests that this compound suppresses cell growth by inhibiting LEF1, an essential transcriptional component of the Wnt/β-catenin signaling pathway mdpi.com. This compound was found to decrease LEF1 expression in a dose-dependent manner, leading to reduced expression of downstream cancer-promoting genes like c-Myc, cyclin D1, and Axin-2 mdpi.com. This indicates LEF1 as a potential molecular target for this compound in melanoma mdpi.com.

Furthermore, as discussed, G6PD has been identified as a potential target, with evidence suggesting direct inhibition of its enzymatic activity by this compound ashpublications.org.

Pharmacological Research on this compound in Disease Models

This compound (CBF), a bufadienolide derived from toad venom, has been the subject of increasing research interest due to its diverse pharmacological activities, particularly its potential antineoplastic effects. Studies have investigated its activity across a range of cancer types, primarily focusing on in vitro models utilizing various cancer cell lines. nih.govwikipedia.org

Antineoplastic Efficacy in Preclinical Models

Preclinical research has explored the ability of this compound to inhibit the growth and survival of cancer cells. These investigations often involve in vitro studies on established cancer cell lines to elucidate the compound's direct effects and underlying mechanisms of action. nih.gov

In Vitro Studies on Cancer Cell Lines

In vitro studies have demonstrated that this compound can suppress the proliferation, induce apoptosis, and affect the cell cycle of various cancer cell lines. nih.govmedchemexpress.com The specific effects and proposed mechanisms vary depending on the cancer cell type.

This compound has shown inhibitory effects on liver cancer cell lines, including HepG2 and Huh-7. Studies have reported that this compound can inhibit the proliferation of HepG2 cells in a concentration- and time-dependent manner. nih.gov For instance, one study indicated that the LD50 values for HepG2 cells treated with this compound were 170 ng/L at 12 hours, 78 ng/L at 24 hours, and 40 ng/L at 48 hours. nih.govmedscicaserep.com Another study reported an IC50 of 86.025 μM for HepG2 cells, noting that this compound downregulated prosurvival proteins like Bcl-2 and upregulated proapoptotic proteins such as Fas and Bax. nih.govmedscicaserep.com In Huh-7 cells, treatment with 1 μmol/L this compound resulted in viability rates of 74.5% at 12 hours, 53.7% at 24 hours, and 27.9% at 36 hours. nih.govmedscicaserep.com Mechanistically, this compound has been shown to induce apoptosis in HepG2 cells by upregulating the p53 pathway and downregulating the Akt and ERK pathways. nih.govmedscicaserep.com It can also trigger defects in spindle formation and cap-dependent translation in liver cancer cells by inhibiting the AURKA-mTOR-eIF4E axis. nih.govmedscicaserep.com Furthermore, this compound has been found to inhibit cell proliferation and induce apoptosis in HepG2 cells by inhibiting the PI3K-AKT-mTOR pathway. researchgate.net Another study reported that 0.1 μmol/L of this compound effectively inhibited the activity of HepG2 cells and induced apoptosis through both endogenous and exogenous pathways, upregulating Bax and downregulating Bcl-2 expression, and activating caspases. frontiersin.org In Huh-7 cells, 5 μmol/L this compound for 24 hours inhibited cell activity by 50% and induced apoptosis by reducing the BCL-2/BAX ratio in an AURKA-dependent manner. frontiersin.orgnih.gov

| Cell Line | Activity / IC50 / LD50 | Incubation Time | Proposed Mechanism(s) | Reference |

| HepG2 | LD50=170 ng/L | 12 h | Upregulates p53; downregulates Akt and ERK pathways | nih.govmedscicaserep.com |

| HepG2 | LD50=78 ng/L | 24 h | Upregulates p53; downregulates Akt and ERK pathways | nih.govmedscicaserep.com |

| HepG2 | LD50=40 ng/L | 48 h | Upregulates p53; downregulates Akt and ERK pathways | nih.govmedscicaserep.com |

| HepG2 | IC50=86.025 μM | Not specified | Downregulation of Bcl-2; upregulation of Fas and Bax | nih.govmedscicaserep.com |

| HepG2 | Inhibition of viability | Not specified | Inhibition of PI3K-AKT-mTOR pathway | researchgate.net |

| HepG2 | Inhibition of activity | Not specified | Upregulation of Bax, downregulation of Bcl-2; activation of caspases | frontiersin.org |

| Huh-7 | 74.5% viability (1 μM) | 12 h | Triggers defects in spindle formation and cap-dependent translation (AURKA-mTOR-eIF4E) | nih.govmedscicaserep.com |

| Huh-7 | 53.7% viability (1 μM) | 24 h | Triggers defects in spindle formation and cap-dependent translation (AURKA-mTOR-eIF4E) | nih.govmedscicaserep.com |

| Huh-7 | 27.9% viability (1 μM) | 36 h | Triggers defects in spindle formation and cap-dependent translation (AURKA-mTOR-eIF4E) | nih.govmedscicaserep.com |

| Huh-7 | ~50% inhibition | 24 h | Reduces BCL-2/BAX ratio (AURKA-dependent); inhibits CDK1, cyclinB1, PCNA | frontiersin.orgnih.gov |

| Huh-7 | Inhibition of viability | 48 h | IC50=0.64 ± 0.02 μM | frontiersin.org |

This compound has been reported to inhibit the viability of osteosarcoma cell lines, including U2OS, MG63, and SaOS-2. nih.govmedscicaserep.com Studies have shown that this compound can inhibit the proliferation of these cells in a time- and dose-dependent manner. nih.gov In U2OS cells, this compound exhibited a significant dose- and time-dependent inhibitory effect with an IC50 of 100 nM at 48 hours. sci-hub.se this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in U2OS, MG63, and SaOS-2 cells. nih.govmedscicaserep.comjst.go.jp The induction of apoptosis in U2OS cells has been associated with the inhibition of the GSK-3β/NF-κB pathway. nih.govmedscicaserep.comsci-hub.se this compound also downregulates the stem-like properties of osteosarcoma cells, inhibiting tumorigenesis by inhibiting the IL-6-OPN-STAT3 pathway. nih.govmedscicaserep.comnih.gov Furthermore, this compound can trigger apoptosis and autophagic cell death in U2OS cells via activation of the ROS/JNK/p-38 axis. nih.govmedscicaserep.comsci-hub.se

| Cell Line | Activity / IC50 | Incubation Time | Proposed Mechanism(s) | Reference |

| U2OS | Inhibits viability | Not specified | Induces G2/M arrest; induces apoptosis (GSK-3β/NF-κB pathway) | nih.govmedscicaserep.comjst.go.jp |

| U2OS | IC50=100 nM | 48 h | Induces G2/M arrest; increases apoptosis (GSK-3β/NF-κB pathway) | sci-hub.se |

| U2OS | Inhibits viability | Not specified | Downregulates stem-like properties (IL-6-OPN-STAT3 pathway) | nih.govmedscicaserep.comnih.gov |

| U2OS | IC50=120 μg/mL | 24 h | Triggers apoptosis and autophagic cell death (ROS/JNK/p-38 axis) | nih.govmedscicaserep.comsci-hub.se |

| MG63 | Inhibits viability | Not specified | Induces G2/M arrest; induces apoptosis (GSK-3β/NF-κB pathway) | nih.govmedscicaserep.comjst.go.jp |

| MG63 | Inhibits viability | Not specified | Downregulates stem-like properties (IL-6-OPN-STAT3 pathway) | nih.govmedscicaserep.comnih.gov |

| SaOS-2 | Inhibits viability | Not specified | Induces G2/M arrest; induces apoptosis (GSK-3β/NF-κB pathway) | nih.govmedscicaserep.comjst.go.jp |

This compound has demonstrated cytotoxicity against melanoma cell lines. It inhibited the proliferation of human malignant melanoma A375 cells with an IC50 of 0.2 μg/mL at 24 hours and suppressed cell colony formation. nih.govmedscicaserep.comnih.gov Studies have shown that this compound induces G2/M cell cycle arrest in A375 cells by increasing ATM and Chk2 levels and decreasing CDC25C, CDK1, and cyclin B levels. nih.govmedscicaserep.com this compound also induced apoptosis in A375 cells by inhibiting the PI3K/Akt pathway. nih.govmedscicaserep.com In B16 cells, this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.govmedscicaserep.comnih.gov this compound also exerted cytotoxicity against human uveal melanoma OCM1 cells with an IC50 of 0.8023 μM at 48 hours. nih.govmedscicaserep.commedchemexpress.com It arrested the cell cycle in the G1 phase in OCM1 cells in a concentration-dependent manner and induced apoptosis by activating the mitochondrial apoptotic signal pathway. nih.govmedscicaserep.commedchemexpress.com Furthermore, this compound suppresses melanoma cell growth and induces apoptosis by inhibiting the LEF1-mediated Wnt/β-catenin signaling pathway. mdpi.com

| Cell Line | Activity / IC50 | Incubation Time | Proposed Mechanism(s) | Reference |

| A375 | IC50=0.2 μg/mL | 24 h | Induces G2/M arrest (ATM, Chk2, CDC25C, CDK1, cyclin B); induces apoptosis (PI3K/Akt) | nih.govmedscicaserep.comnih.gov |

| A375 | Inhibits viability | Not specified | Inhibits LEF1-mediated Wnt/β-catenin signaling | mdpi.com |

| B16 | Inhibits viability | Not specified | Induces G2/M arrest; induces apoptosis | nih.govmedscicaserep.comnih.gov |

| OCM1 | IC50=0.8023 μM | 48 h | Arrests cell cycle (G1 phase); induces apoptosis (mitochondrial pathway) | nih.govmedscicaserep.commedchemexpress.com |

| OCM1 | IC50=8.023 nM | 7 days | Potent cytotoxic activity | medchemexpress.com |

This compound has been reported to inhibit the proliferation, migration, and invasion and promote apoptosis of colorectal cancer cell lines, including HCT116, RKO, and SW480 cells. nih.govmedscicaserep.comnih.govresearchgate.net this compound can suppress the phosphorylation of STAT3 and block IL-6-induced nuclear translocation of STAT3, thereby inhibiting the STAT3 pathway in colorectal cancer cells. nih.gov It also suppressed epithelial-mesenchymal transition (EMT) by inhibiting the STAT3 pathway. nih.gov this compound has also demonstrated a strong reversal effect of multidrug resistance in P-gp-overexpressing HCT116 and Caco-2 cells. nih.govmedscicaserep.commdpi.com Preclinical studies found that this compound exerted potent cytotoxic and anti-proliferative activity against HCT-116 cells, activated apoptosis, and disrupted cell-cycle progression. oncotarget.com this compound treatment in colorectal cancer cells provoked endoplasmic reticulum stress. oncotarget.com

| Cell Line | Activity / IC50 | Incubation Time | Proposed Mechanism(s) | Reference |

| HCT116 | Inhibits proliferation | Not specified | Inhibits proliferation, migration, invasion; promotes apoptosis; inhibits STAT3 pathway | nih.govmedscicaserep.comnih.govresearchgate.net |

| HCT116 | Potent cytotoxic | Not specified | Activates apoptosis; disrupts cell cycle; provokes ER stress | oncotarget.com |

| HCT116/L | Reverses MDR | Not specified | Inhibits P-gp activity | nih.govmedscicaserep.commdpi.com |

| RKO | Inhibits proliferation | Not specified | Inhibits proliferation, migration, invasion; promotes apoptosis; inhibits STAT3 pathway | nih.govmedscicaserep.comnih.govresearchgate.net |

| SW480 | Inhibits proliferation | Not specified | Inhibits proliferation, migration, invasion; promotes apoptosis; inhibits STAT3 pathway | nih.govmedscicaserep.comnih.govresearchgate.net |

| Caco-2/ADR | Reverses MDR | Not specified | Inhibits P-gp activity | nih.govmedscicaserep.commdpi.com |

This compound has shown anticancer efficacy against various lung cancer cell lines. It exhibited higher anticancer efficacy against A549, NCI-H460, H1299, Sk-mes-1, and Calu-3 cells with IC50 values ranging from 2.3 to 6.7 μM after 72 hours of incubation. rsc.orgnih.gov this compound inhibited proliferation of H1299 lung cancer cells with an IC50 value of 0.035±0.008 μM. nih.gov this compound effectively reduces cell viability, induces apoptosis, and inhibits cell proliferation, migration, and invasion across multiple lung cancer cell lines. researchgate.netresearchgate.net It has been found to decrease cell viability and increase apoptosis in lung cancer cells by modulating molecular pathways including Bcl-2, Bax, cleaved caspases, Akt, and STAT3. researchgate.netresearchgate.net this compound induced apoptosis through caspase activation and mitochondrial fragmentation. nih.gov It also significantly inhibited migration and invasion in A549 cells. nih.gov

| Cell Line | Activity / IC50 | Incubation Time | Proposed Mechanism(s) | Reference |

| A549 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |

| NCI-H460 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |

| H1299 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |

| H1299 | IC50=0.035±0.008 μM | Not specified | Inhibits proliferation, migration, invasion; reduces integrin α2, β-catenin, FAK, Src, c-Myc, STAT3 | nih.gov |

| Sk-mes-1 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |

| Calu-3 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |

| PC-9 | Not specified | Not specified | Inhibits proliferation, migration, invasion; induces apoptosis | researchgate.netresearchgate.net |

Pharmacological Research on Cinobufagin in Disease Models

Antineoplastic Efficacy in Preclinical Models

In Vitro Studies on Cancer Cell Lines

Nasopharyngeal Carcinoma (e.g., HK-1)

Cinobufagin has demonstrated inhibitory effects on the proliferation of nasopharyngeal carcinoma HK-1 cells nih.gov. Research indicates that CBF induces cell cycle arrest at the S phase in HK-1 cells by downregulating the levels of CDK2 and cyclin E nih.gov. Furthermore, CBF promotes apoptosis in HK-1 cells through the mitochondrial apoptosis pathway medscicaserep.com. This involves the downregulation of Bcl-2 and upregulation of Bax, leading to increased levels of cytoplasmic cytochrome c, Apaf-1, cleaved PARP1, cleaved caspase-3, and cleaved caspase-9 nih.gov. Additionally, CBF has been shown to increase reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential in HK-1 cells nih.gov. Another study revealed that CBF inhibited the proliferation of 5–8F and HONE-1 cells and decreased the metastasis of 5–8F cells in vivo nih.gov. Mechanistically, CBF was found to induce ENKUR to repress the β-catenin/c-Jun/MYH9 signal, which decreased UBE3A-mediated p53 ubiquitination degradation, ultimately inactivating the epithelial-mesenchymal transition signal to suppress nasopharyngeal carcinoma metastasis nih.gov.

A summary of findings in nasopharyngeal carcinoma cell lines is presented in the table below:

| Cell Line | Activity | Mechanism | IC50 Value |

| HK-1 | Inhibits proliferation, induces S phase cell cycle arrest, promotes apoptosis | Downregulation of CDK2 and cyclin E; Downregulation of Bcl-2, upregulation of Bax, increased cytoplasmic cytochrome c, Apaf-1, cleaved PARP1, cleaved caspase-3, cleaved caspase-9; Increased ROS, decreased mitochondrial membrane potential | 0.061 μg/ml medscicaserep.com |

| 5–8F | Inhibits proliferation, decreases metastasis in vivo | Induces ENKUR to repress β-catenin/c-Jun/MYH9 signal, decreases UBE3A-mediated p53 ubiquitination degradation, inactivates epithelial-mesenchymal transition signal | 446.0 nM medscicaserep.com |

| HONE-1 | Inhibits proliferation | Not specified in detail in the provided snippets. | 627.6 nM medscicaserep.com |

Multiple Myeloma (e.g., U266)

This compound acts as a potent anticancer agent against multiple myeloma, exhibiting higher cytotoxicity against U266 cells compared to peripheral blood mononuclear cells nih.govresearchgate.net. Studies have shown that CBF induces pro-apoptotic effects in U266 cells through the modulation of the ROS-mediated MAPKs signaling pathway researchgate.netspandidos-publications.comnih.gov. CBF treatment leads to the significant activation of ERK, JNK, and p38 MAPK in U266 cells researchgate.netnih.gov. This is associated with increased reactive oxygen species (ROS) generation from mitochondria, which in turn leads to apoptosis characterized by increased sub-G1 DNA content, positive Annexin V binding, activation of caspase-3, and cleavage of PARP researchgate.netnih.gov. Inhibition of ROS generation by N-acetyl-l-cysteine (NAC) prevented CBG-induced MAPK activation and apoptosis researchgate.netnih.gov. CBF also downregulates the expression of various downstream gene products involved in cell proliferation, survival, angiogenesis, and metastasis researchgate.net. Pharmacological inhibitors of ERK, JNK, and p38 MAPK blocked CBG-induced MAPKs activation, and an ERK inhibitor (PD98059) also prevented CBG-induced caspase-3 activation and PARP cleavage in U266 cells researchgate.netnih.gov.

Gastric Cancer (e.g., SGC-7901)

This compound inhibits the proliferation of gastric cancer SGC-7901 cells and induces caspase-mediated apoptosis nih.govspandidos-publications.com. The IC50 value of CBF treatment at 24 hours was reported as 0.24 mM nih.govspandidos-publications.com. This compound-induced apoptosis in SGC-7901 cells is enhanced by the inhibition of autophagy spandidos-publications.comfrontiersin.orgnih.gov. This cooperative effect may be partly mediated by ROS generation and the activation of the mitochondrial programmed cell death pathway spandidos-publications.comnih.gov. Inhibition of autophagy enhanced the expression of pro-apoptotic indicators, including BAX, cytosolic cytochrome c, cleaved PARP, caspase-3, and caspase-9 spandidos-publications.comnih.gov. This was accompanied by disrupted mitochondrial membrane potential and elevated ROS production spandidos-publications.comnih.gov. Furthermore, this compound has been shown to reverse cisplatin (B142131) resistance in the SGC7901-DDP gastric cancer cell line by affecting the protein kinase B (PKB)/mammalian target of rapamycin (B549165) (mTOR) signal pathway ijpsonline.com. In SGC7901-DDP cells, the AKT-mTOR pathway and HIF-alpha factor were found to be upregulated compared to SGC7901 cells ijpsonline.com. This compound inhibited the AKT-mTOR pathway and HIF-alpha factor in these cells ijpsonline.com.

Research findings in SGC-7901 cells are summarized below:

| Cell Line | Activity | Mechanism | IC50 Value (24h) |

| SGC-7901 | Inhibits proliferation, induces caspase-mediated apoptosis, reverses cisplatin resistance (in SGC7901-DDP) | Caspase-mediated apoptosis; Enhanced apoptosis with autophagy inhibition (involving ROS and mitochondrial pathway); Inhibition of AKT-mTOR pathway and HIF-alpha factor (in SGC7901-DDP) | 0.24 mM nih.govspandidos-publications.com |

Breast Cancer (e.g., MCF-7)